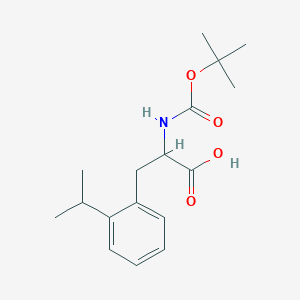

2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid

CAS No.:

Cat. No.: VC13525732

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25NO4 |

|---|---|

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-propan-2-ylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C17H25NO4/c1-11(2)13-9-7-6-8-12(13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |

| Standard InChI Key | LVJTVUXIZIIMLL-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)C1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Structural and Chemical Identity

The compound’s systematic name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-isopropylphenyl)propanoic acid, with the molecular formula C₁₇H₂₅NO₄. Its structure features:

-

A Boc-protected amino group at the α-position, ensuring stability during synthetic reactions.

-

A 2-isopropylphenyl group at the β-position, contributing to steric bulk and influencing pharmacokinetic properties.

-

A carboxylic acid terminus, enabling conjugation or salt formation.

The Boc group (tert-butoxycarbonyl) is widely used in peptide synthesis to protect amines from unintended reactions . The 2-isopropylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in drug candidates .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid typically involves multi-step sequences, as evidenced by analogous methodologies in patent literature :

Step 1: Esterification of Amino Acid Precursors

A starting material such as (2R,3S)-3-phenylisoserine undergoes esterification with a C₁–C₄ alcohol (e.g., methanol) under acidic conditions to yield the corresponding alkyl ester . This step enhances solubility for subsequent reactions.

Example Reaction:

Step 2: Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This step prevents side reactions during later stages .

Example Reaction:

Step 3: Functionalization at the β-Position

Introducing the 2-isopropylphenyl group often involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For instance, reacting the esterified intermediate with 2-isopropylbenzene derivatives under palladium catalysis achieves the desired substitution .

Step 4: Hydrolysis and Isolation

The ester is hydrolyzed using aqueous NaOH or HCl, followed by acidification to precipitate the free carboxylic acid. Purification via recrystallization or chromatography yields the final product .

Key Reaction Conditions:

-

Temperature: 50–120°C (optimized for enzyme or catalyst activity in asymmetric syntheses) .

-

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or aqueous buffers .

-

Catalysts: Palladium complexes or lipases for stereochemical control .

Synthetic Challenges and Solutions

-

Stereochemical Purity: Racemization at the α-carbon is mitigated by low-temperature reactions and chiral catalysts .

-

Yield Optimization: Patent WO2012117417A1 reports ≥75% yield for analogous Boc-protected propionic acids through controlled benzylation and hydrolysis .

Physicochemical Properties

The Boc group reduces polarity, enhancing compatibility with organic solvents, while the carboxylic acid enables salt formation (e.g., sodium or hydrochloride salts) for improved aqueous solubility .

Pharmaceutical Applications

Role in Taxane Synthesis

2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid is a precursor for C-13 side chains in taxanes like docetaxel and cabazitaxel . These anticancer agents inhibit microtubule depolymerization, inducing apoptosis in malignant cells.

Synthetic Pathway to Docetaxel:

-

Condensation: The acid is coupled with taxane cores (e.g., 10-deacetylbaccatin III) using dicyclohexylcarbodiimide (DCC) .

-

Deprotection: The Boc group is removed with trifluoroacetic acid (TFA), revealing the free amine for further functionalization .

Structure-Activity Relationship (SAR):

-

The 2-isopropylphenyl group enhances binding to β-tubulin compared to smaller substituents .

-

Boc protection prevents premature amine oxidation during storage .

| Compound | HBeAg Inhibition (%) | Cytotoxicity (µM) |

|---|---|---|

| 3e | 44.4 | 14.1 |

| 3g | 47.0 | 13.7 |

| Docetaxel | 8.2 | 7.7 |

| Data adapted from Molecules (2013) |

The Boc-protected side chain may enhance metabolic stability, prolonging therapeutic effects .

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) resolve enantiomers with >99% purity .

-

Chiral GC-MS: Validates stereochemical integrity using β-cyclodextrin columns .

Spectroscopic Data

-

IR: N-H stretch (Boc group) at ~3350 cm⁻¹; C=O (carboxylic acid) at ~1700 cm⁻¹.

-

NMR (¹H):

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume